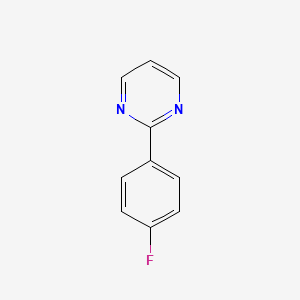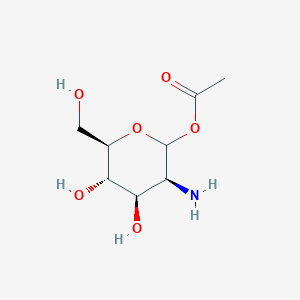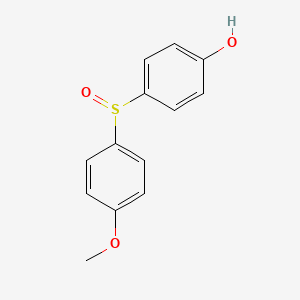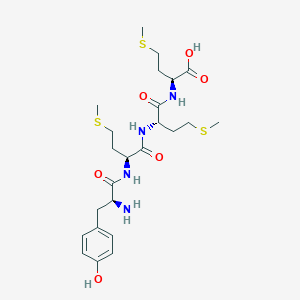
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is a peptide composed of the amino acids L-methionine and L-tyrosineL-Methionine is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- typically involves the stepwise coupling of the amino acids L-methionine and L-tyrosine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After the coupling reaction, the protecting groups are removed using specific reagents such as trifluoroacetic acid (TFA) for Boc groups or piperidine for Fmoc groups.
Industrial Production Methods
Industrial production of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can be achieved through large-scale peptide synthesis techniques. These methods involve automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and ability to produce high yields of the desired peptide .
化学反応の分析
Types of Reactions
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for substitution reactions.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various peptide derivatives depending on the specific substitution reactions .
科学的研究の応用
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- has several scientific research applications:
Biochemistry: It is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Industrial: It is used in the production of feed additives and as a raw material for pharmaceuticals.
作用機序
The mechanism of action of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- involves its role in protein synthesis and metabolism. L-Methionine acts as a precursor to other important molecules such as S-adenosylmethionine (SAM), which is involved in methylation reactions. The peptide also has antioxidant properties, protecting cells from oxidative damage by neutralizing free radicals .
類似化合物との比較
Similar Compounds
L-Cysteine: Another sulfur-containing amino acid with antioxidant properties.
L-Tyrosine: An amino acid involved in the synthesis of neurotransmitters.
L-Glutathione: A tripeptide with strong antioxidant activity.
Uniqueness
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. Its ability to participate in various metabolic pathways and its potential therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
671216-85-6 |
|---|---|
分子式 |
C24H38N4O6S3 |
分子量 |
574.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H38N4O6S3/c1-35-11-8-18(26-21(30)17(25)14-15-4-6-16(29)7-5-15)22(31)27-19(9-12-36-2)23(32)28-20(24(33)34)10-13-37-3/h4-7,17-20,29H,8-14,25H2,1-3H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m0/s1 |
InChIキー |
SBQHGLGWQCNNLN-MUGJNUQGSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


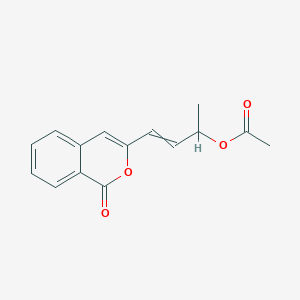
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
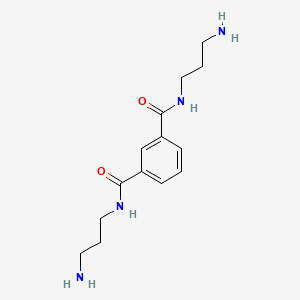
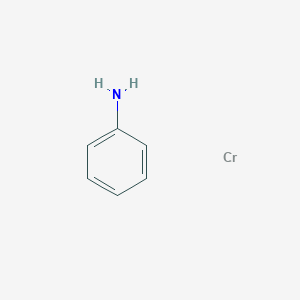
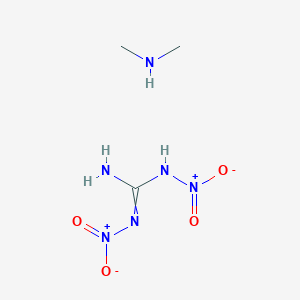
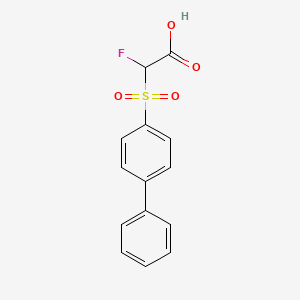
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
